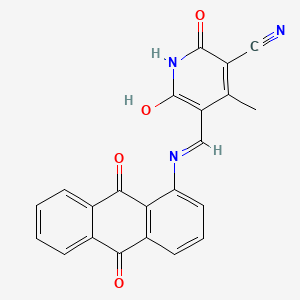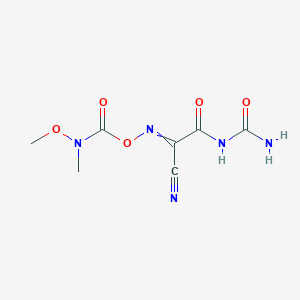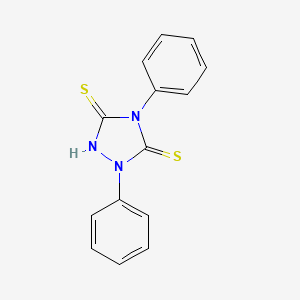![molecular formula C26H42O3 B14476656 3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal CAS No. 66049-98-7](/img/structure/B14476656.png)
3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal is an organic compound that belongs to the class of cinnamaldehydes It is characterized by the presence of a methoxy group and a hexadecyloxy group attached to a phenyl ring, which is further connected to a prop-2-enal moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxy-3-methoxybenzaldehyde and 1-bromohexadecane.
Etherification: The 4-hydroxy group of 4-hydroxy-3-methoxybenzaldehyde is etherified with 1-bromohexadecane in the presence of a base such as potassium carbonate to form 4-(hexadecyloxy)-3-methoxybenzaldehyde.
Aldol Condensation: The resulting aldehyde undergoes an aldol condensation with acetaldehyde in the presence of a base like sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and hexadecyloxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: 3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enoic acid
Reduction: 3-[4-(Hexadecyloxy)-3-methoxyphenyl]propan-1-ol
Substitution: Products vary based on the nucleophile used
Aplicaciones Científicas De Investigación
3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals and materials due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Cinnamaldehyde: The parent compound, lacking the methoxy and hexadecyloxy groups.
3-(4-Methoxyphenyl)prop-2-enal: Similar structure but without the hexadecyloxy group.
4-(Hexadecyloxy)benzaldehyde: Lacks the prop-2-enal moiety.
Uniqueness
3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal is unique due to the presence of both methoxy and hexadecyloxy groups, which impart distinct chemical and biological properties. These groups can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
66049-98-7 |
|---|---|
Fórmula molecular |
C26H42O3 |
Peso molecular |
402.6 g/mol |
Nombre IUPAC |
3-(4-hexadecoxy-3-methoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C26H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-29-25-20-19-24(18-17-21-27)23-26(25)28-2/h17-21,23H,3-16,22H2,1-2H3 |
Clave InChI |
XDFJIDPTBIPKMV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)C=CC=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


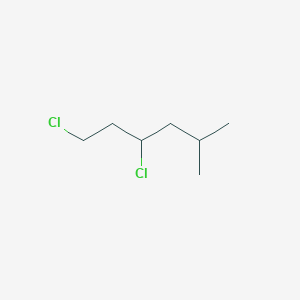
![5-[(tert-Butoxymethyl)amino]-1-phenylhex-4-en-3-one](/img/structure/B14476593.png)
![Bis[6-(4-anilinophenoxy)hexyl] octanedioate](/img/structure/B14476601.png)
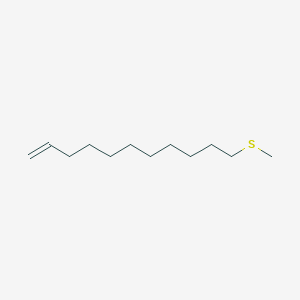
![2-[5-(2-Bromo-4-chlorophenoxy)-2-chlorophenoxy]propanoic acid](/img/structure/B14476613.png)
![2-{4-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride](/img/structure/B14476614.png)
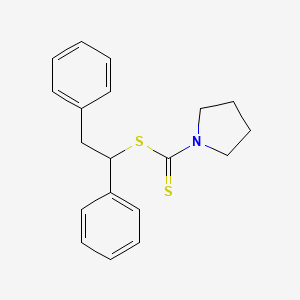

![1,1',1''-{[(2,2-Diethoxyethyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14476632.png)
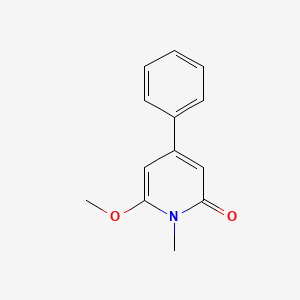
![D-Glucitol, 1,1',1''-[3,3',3''-[(methylstannylidyne)tris(thio)]tris[propanoate]]](/img/structure/B14476649.png)
